Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-
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Overview
Description
Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-: is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group and a bromophenoxy group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is typically carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: The 3-bromophenol is then acetylated using acetic anhydride to form 3-bromo-4-acetylaminophenol.
Coupling Reaction: The final step involves the coupling of 3-bromo-4-acetylaminophenol with 4-aminophenylacetamide under appropriate reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides of the acetylamino group.
Reduction: Conversion of the bromophenoxy group to a phenoxy group.
Substitution: Formation of substituted derivatives with hydroxyl or amino groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of acetamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its ability to impart specific chemical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity through hydrophobic interactions and van der Waals forces. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
- Acetamide, N-(4-nitrophenyl)-
Comparison:
- Acetamide, N-(4-aminophenyl)-: This compound lacks the bromophenoxy group, making it less hydrophobic and potentially less effective in binding to hydrophobic pockets of enzymes.
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: The presence of a sulfonyl group in this compound can enhance its solubility in water, but may reduce its ability to interact with hydrophobic targets.
- Acetamide, N-(4-nitrophenyl)-: The nitro group in this compound can participate in redox reactions, making it more reactive compared to the bromophenoxy derivative.
The unique combination of the acetylamino and bromophenoxy groups in Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]- imparts distinct chemical properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
61381-94-0 |
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Molecular Formula |
C16H15BrN2O3 |
Molecular Weight |
363.21 g/mol |
IUPAC Name |
N-[4-(4-acetamido-3-bromophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)18-12-3-5-13(6-4-12)22-14-7-8-16(15(17)9-14)19-11(2)21/h3-9H,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
GITAKUXHFNAXBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=C(C=C2)NC(=O)C)Br |
Origin of Product |
United States |
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